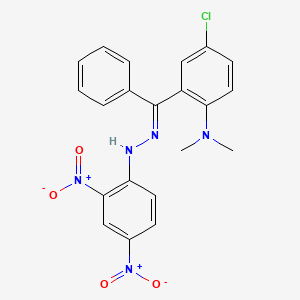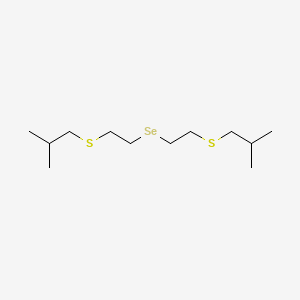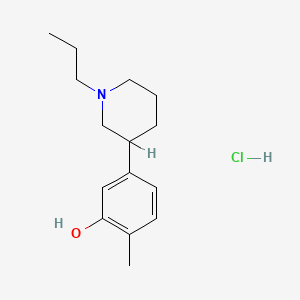
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often used as building blocks for drug design due to their biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the hydrogenation of pyridine to form piperidine, which is then functionalized through various reactions such as alkylation and acylation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes using catalysts like molybdenum disulfide. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts.
Substitution: Common substitution reactions include halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted piperidines and phenols, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of other piperidine derivatives that have industrial applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-(1-propylpiperidin-3-yl)phenol
- 3-(2-methyl-1-piperidinyl)propanoic acid hydrochloride
Uniqueness
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
126088-60-6 |
|---|---|
Formule moléculaire |
C15H24ClNO |
Poids moléculaire |
269.81 g/mol |
Nom IUPAC |
2-methyl-5-(1-propylpiperidin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-8-16-9-4-5-14(11-16)13-7-6-12(2)15(17)10-13;/h6-7,10,14,17H,3-5,8-9,11H2,1-2H3;1H |
Clé InChI |
ZXGNSPAMPNHWJS-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCC(C1)C2=CC(=C(C=C2)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



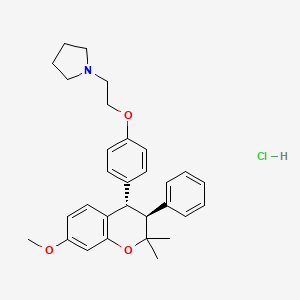
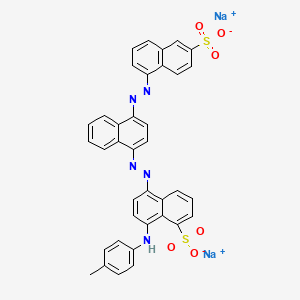

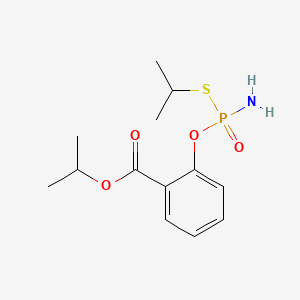


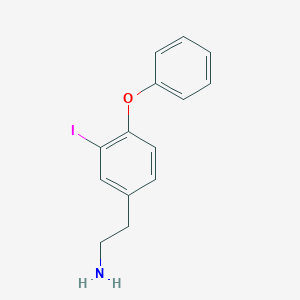

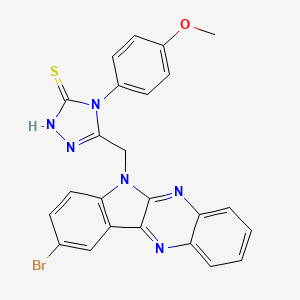
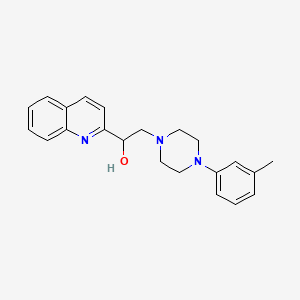
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
